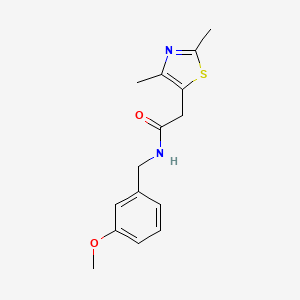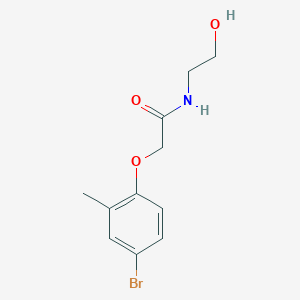
5-nitro-2-(2-phenoxyethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-2-(2-phenoxyethoxy)benzaldehyde, also known as NPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPEB is a nitrobenzaldehyde derivative that has been found to exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer effects.
Mecanismo De Acción
The mechanism of action of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways. Studies have shown that this compound inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been found to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis. Furthermore, this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antioxidant effects. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation. This compound has also been found to induce apoptosis and inhibit the proliferation of cancer cells, which may be beneficial in the treatment of cancer. Furthermore, this compound has been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-nitro-2-(2-phenoxyethoxy)benzaldehyde in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Furthermore, this compound has been extensively studied for its potential therapeutic applications, which provides a strong rationale for further investigation. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications. Furthermore, the mechanism of action of this compound is not fully understood, which may complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde. One potential direction is the investigation of the structure-activity relationship of this compound, which may provide insights into the mechanism of action of the compound. Furthermore, the potential therapeutic applications of this compound in the treatment of other diseases, such as neurodegenerative diseases, should be investigated. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde involves the reaction of 2-phenoxyethanol with 5-nitro-2-bromobenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an ether linkage between the phenoxy group and the aldehyde group, resulting in the formation of this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting using standard techniques.
Aplicaciones Científicas De Investigación
5-nitro-2-(2-phenoxyethoxy)benzaldehyde has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Furthermore, this compound has been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
5-nitro-2-(2-phenoxyethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-11-12-10-13(16(18)19)6-7-15(12)21-9-8-20-14-4-2-1-3-5-14/h1-7,10-11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWFRGQYYAFXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4985598.png)
![(2E)-3-(2-furyl)-2-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-propen-1-amine](/img/structure/B4985602.png)
![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B4985625.png)


![butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4985635.png)
![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)
![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)
![3-methyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985655.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B4985672.png)
![N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)